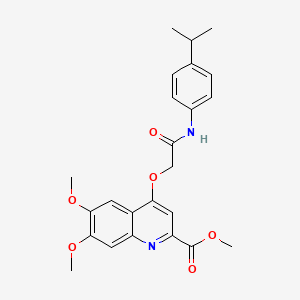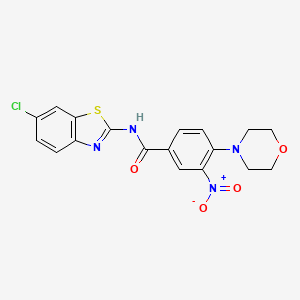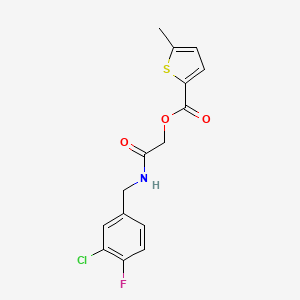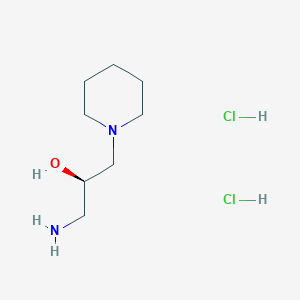
1-acetyl-5-bromo-N-(4-fluorophenyl)-2-methylindoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-bromo-N-(4-fluorophenyl)-2-methylindoline-6-sulfonamide, also known as ABMS, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. ABMS belongs to the class of sulfonamide compounds that are known for their antibacterial, anti-inflammatory, and antitumor properties.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory activities. One area of focus is the inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II, which are relevant for conditions like Alzheimer’s disease and glaucoma, respectively. For instance, sulfonamides with specific substitutions have shown potent inhibitory effects against AChE and hCA enzymes, highlighting their potential as therapeutic agents. The structure-activity relationship (SAR) studies facilitate understanding how different substituents on the sulfonamide backbone affect inhibitory potency and specificity towards these enzymes (Bilginer et al., 2020; Riaz et al., 2020).
Anticancer Activities
Sulfonamide derivatives have also been investigated for their anticancer properties. Research has identified several novel sulfonamide compounds that exhibit cytotoxic activity against cancer cell lines, such as breast and colon cancer cells. This indicates the potential of sulfonamide derivatives in developing new anticancer drugs with targeted action mechanisms (Ghorab et al., 2015).
Antimicrobial Properties
The antimicrobial activity of sulfonamide derivatives extends to both bacterial and fungal pathogens. Newer compounds within this class have shown significant potency against various microorganisms, suggesting their utility in addressing antibiotic resistance and the need for new antimicrobial agents. Such studies are crucial for the development of novel drugs capable of combating resistant strains of bacteria and fungi (Janakiramudu et al., 2017; Kumar & Vijayakumar, 2017).
Biological System Studies
Sulfonamide compounds are used as fluorescent probes and sensors in biological studies, allowing for the detection and quantification of specific biomolecules or ions within living cells. This application is vital for understanding cellular processes at a molecular level and for diagnosing diseases. For instance, certain sulfonamide-based probes have been developed for fast and sensitive detection of reducing agents like DTT, which is important in maintaining the redox state within cells (Sun et al., 2018).
Propiedades
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14(2)15-6-8-16(9-7-15)25-23(27)13-32-20-12-19(24(28)31-5)26-18-11-22(30-4)21(29-3)10-17(18)20/h6-12,14H,13H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIHWOCXATUYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2473090.png)




![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2473100.png)
![Ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide](/img/structure/B2473105.png)
![1-[6-(Difluoromethyl)pyridazin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2473106.png)
![[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel](/img/structure/B2473107.png)


